molecular formula C15H16ClNO5S B2809855 N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide CAS No. 1170882-42-4

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No.: B2809855
CAS No.: 1170882-42-4
M. Wt: 357.81
InChI Key: QFRKOTVVQMMVKB-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy groups at positions 2 and 5, a methyl group at position 4, and a 5-chloro-2-hydroxyphenyl moiety attached via the sulfonamide nitrogen. Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, making this compound a candidate for pharmacological evaluation .

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO5S/c1-9-6-14(22-3)15(8-13(9)21-2)23(19,20)17-11-7-10(16)4-5-12(11)18/h4-8,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRKOTVVQMMVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 5-chloro-2-hydroxyaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Conversion to amines.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H12ClNO3S
  • Molecular Weight : 297.7573 g/mol
  • CAS Number : 136061-90-0

The compound features a sulfonamide functional group, which is critical in its interaction with biological targets. Its structural characteristics allow it to participate in various chemical reactions and biological activities.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that derivatives of sulfonamide compounds can inhibit bacterial growth by interfering with folic acid synthesis. N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide could potentially serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.

Anti-inflammatory Properties

Sulfonamides have been studied for their anti-inflammatory effects. The compound's structure suggests potential activity against cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In vitro studies could be conducted to evaluate its efficacy as a COX inhibitor compared to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

Emerging research highlights the potential of sulfonamide derivatives in cancer therapy. The compound may exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction or cell cycle arrest. Investigations into its activity against specific cancer cell lines could provide insights into its therapeutic applications .

NMDA Receptor Modulation

This compound may interact with N-methyl-D-aspartate (NMDA) receptors, which are implicated in neurodegenerative diseases and pain modulation. Compounds that modulate NMDA receptor activity are of significant interest for developing treatments for conditions like Alzheimer's disease and neuropathic pain .

Drug Design and Development

The compound's structural features make it a candidate for further modifications to enhance its pharmacokinetic properties and biological activity. Structure-activity relationship (SAR) studies can help identify the most effective analogs with improved selectivity and potency against specific targets .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated inhibition of bacterial growth in vitro, suggesting potential as an antibiotic .
Study 2Anti-inflammatory EffectsShowed significant reduction in inflammatory markers in cell models, indicating promise as an anti-inflammatory agent .
Study 3NMDA Receptor InteractionIdentified potential modulatory effects on NMDA receptor activity, relevant for neurological disorders .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
  • Structural Difference : Replaces the 2-hydroxy group in the target compound with a 2-methoxy group.
  • Increased lipophilicity may enhance membrane permeability, as seen in related sulfonamides with methoxy substituents .
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide
  • Structural Difference : Replaces the sulfonamide group with a benzamide core and introduces a methanesulfonyl group.
  • Impact: The benzamide structure may reduce metabolic stability compared to sulfonamides due to differences in hydrolysis susceptibility .

Functional Group Variations

NS-1738 (Urea Derivative)
  • Structure : N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea.
  • NS-1738 is a known modulator of nicotinic acetylcholine receptors, suggesting that the 5-chloro-2-hydroxyphenyl moiety plays a critical role in receptor binding, which may extend to sulfonamide derivatives .
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
  • Comparison :
    • The chalcone backbone introduces α,β-unsaturated ketone functionality, enabling Michael addition reactions with biological targets.
    • Antimicrobial studies show moderate activity (MIC: 8–32 µg/mL) against Gram-positive bacteria, highlighting the contribution of the 5-chloro-2-hydroxyphenyl group to bioactivity .

Amino Acid Conjugates

N-(5-Chloro-2-hydroxyphenyl) Amino Acid Derivatives
  • Structure: The 5-chloro-2-hydroxyphenyl group is conjugated with amino acids (e.g., glycine, alanine).
  • Comparison: Metal complexes of these derivatives exhibit enhanced antibacterial activity (e.g., Zn complexes show MIC values of 4–16 µg/mL against Staphylococcus aureus), suggesting that coordination chemistry can amplify bioactivity compared to the parent sulfonamide .

Data Tables

Table 2: Substituent Effects on Solubility and Lipophilicity

Substituent Position Group Impact on Solubility Impact on Lipophilicity (LogP)
2-OH (Target) Hydroxy ↑ H-bonding, ↑ solubility ↓ LogP (~2.5*)
2-OMe Methoxy ↓ H-bonding, ↓ solubility ↑ LogP (~3.0)
4-Me Methyl Minimal effect ↑ LogP (~3.2)

*Predicted using ChemDraw.

Research Insights

  • Biological Activity : The 5-chloro-2-hydroxyphenyl group is a recurring motif in antimicrobial and receptor-targeting compounds, suggesting its importance in bioactivity .
  • Structural Optimization: Replacing the 2-hydroxy with 2-methoxy (as in ) or introducing amino acid conjugates (as in ) offers strategies to balance solubility and potency.
  • Synthetic Feasibility : Sulfonamide derivatives are generally synthetically accessible via nucleophilic substitution reactions, as demonstrated in benzenesulfonamide syntheses .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of benzamide derivatives, which have been explored for various pharmacological effects, including anti-viral and anti-cancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16ClNO4S\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}\text{O}_{4}\text{S}

Research indicates that sulfonamide derivatives, including this compound, may exert their biological effects through several mechanisms:

  • Inhibition of Viral Replication : Some studies suggest that this compound may inhibit the replication of certain viruses by targeting viral DNA synthesis processes. For instance, analogues of related compounds have shown potential in inhibiting human adenovirus (HAdV) replication by interfering with the viral DNA replication cycle .
  • Anticancer Activity : The compound's structural similarities to known anticancer agents suggest it may have cytotoxic effects on cancer cells. Investigations into benzamide derivatives have revealed their ability to downregulate specific proteins involved in cancer cell proliferation .
  • Enzyme Inhibition : There is evidence that sulfonamides can inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell division. This inhibition can lead to reduced cell growth in cancerous tissues .

Efficacy Studies

Several studies have evaluated the efficacy of this compound and its analogues:

  • Anti-HAdV Activity : Compounds structurally related to this compound demonstrated significant antiviral activity against HAdV with IC50 values in the sub-micromolar range. For example, a related compound showed an IC50 of 0.27 μM with low cytotoxicity .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that certain benzamide derivatives exhibit selective cytotoxicity against various cancer cell lines while maintaining acceptable levels of cytotoxicity towards normal cells .

Case Studies

  • Case Study on Viral Inhibition :
    • A study involving this compound analogues indicated that these compounds could potentially serve as therapeutic agents against viral infections by effectively inhibiting the life cycle stages of HAdV .
  • Case Study on Cancer Cell Lines :
    • Research on benzamide derivatives has shown promising results in inhibiting the growth of breast cancer cells through mechanisms involving estrogen receptor modulation and apoptosis induction .

Data Table: Biological Activity Overview

Activity TypeCompound/AnalogueIC50 Value (μM)CC50 Value (μM)Reference
Anti-HAdVRelated Compound0.27156.8
CytotoxicityBenzamide Derivative--
Enzyme InhibitionDihydrofolate Reductase Inhibitor--

Q & A

Basic Research Questions

What are the optimal synthetic routes and reaction conditions for preparing N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with sulfonylation of the 5-chloro-2-hydroxyphenylamine precursor with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. Key considerations include:

  • Reagents : Use of triethylamine or sodium hydroxide as a base to deprotonate the hydroxyl group and activate the amine for nucleophilic substitution .
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve aromatic sulfonyl chlorides and amines .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of the sulfonyl chloride .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%) .

How is the compound structurally characterized, and what analytical techniques are critical for validation?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy, chloro, and methyl groups) and confirm sulfonamide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak at m/z 400.0528 for C15_{15}H15_{15}ClNO5_5S) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, with SHELXL software refining the structure to R-factors <0.05 .

Advanced Research Questions

What strategies resolve contradictions in biological activity data across different assays?

Discrepancies in activity (e.g., IC50_{50} variability) may arise from assay conditions or target specificity. Mitigation approaches include:

  • Dose-Response Replication : Conduct triplicate experiments across multiple cell lines or enzyme batches to assess reproducibility .
  • Orthogonal Assays : Combine enzymatic inhibition studies (e.g., fluorescence-based assays) with cellular viability assays (e.g., MTT) to confirm mechanism-specific effects .
  • Structural Modifications : Introduce isotopic labeling (e.g., 13^{13}C) or fluorinated analogs to track binding interactions via NMR or X-ray .

How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking and dynamics simulations are employed to study binding modes:

  • Target Preparation : Retrieve protein structures (e.g., from PDB) and prepare active sites using tools like AutoDock Tools .
  • Docking Protocols : Use software like Schrödinger Suite to simulate ligand-receptor interactions, prioritizing hydrogen bonding with sulfonamide oxygen and chloro/hydroxyphenyl moieties .
  • Free Energy Calculations : MM-GBSA analysis quantifies binding affinities, correlating with experimental IC50_{50} values .

What methods isolate and characterize stereoisomers or polymorphs of the compound?

For chiral resolution or polymorph identification:

  • Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphs by detecting melting point variations (>5°C differences indicate distinct forms) .
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .

How do environmental factors influence the compound’s stability and degradation pathways?

Stability studies under controlled conditions:

  • pH-Dependent Degradation : Incubate in buffers (pH 1–13) and monitor via HPLC. Sulfonamide bonds are prone to hydrolysis at pH >10 .
  • Photodegradation : Expose to UV-Vis light (300–800 nm) and identify byproducts using LC-MS. Methoxy groups may oxidize to quinones .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C typical for sulfonamides) .

Methodological Tables

Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction Temperature0–25°C
BaseTriethylamine (1.2 equiv)
SolventDCM or DMF
PurificationSilica gel (EtOAc/Hexane 3:7)

Table 2: Structural Characterization Data

TechniqueKey ObservationReference
1^1H NMR (DMSO-d6)δ 7.85 (s, 1H, Ar-H)
HRMS (ESI+)m/z 400.0528 [M+H]+^+
X-ray Bond LengthS–N: 1.633 Å

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